2-carbamothioyl-N,N-dimethylacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamothioyl-N,N-dimethylacetamide typically involves the reaction of N,N-dimethylacetamide with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-carbamothioyl-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-carbamothioyl-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-carbamothioyl-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: A related compound without the thiocarbamoyl group.
Thiocarbamoyl chloride: A precursor used in the synthesis of 2-carbamothioyl-N,N-dimethylacetamide.
Carbamothioyl derivatives: Other compounds with similar thiocarbamoyl groups.
Uniqueness
This compound is unique due to the presence of both the N,N-dimethylacetamide and thiocarbamoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-N,N-dimethyl-3-sulfanylidenepropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-7(2)5(8)3-4(6)9/h3H2,1-2H3,(H2,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFBZUFVHKNKEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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